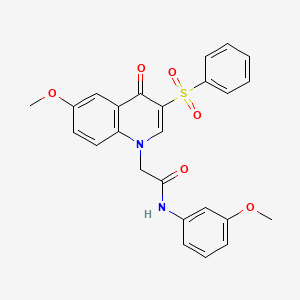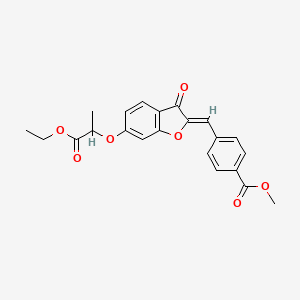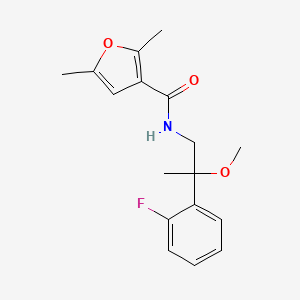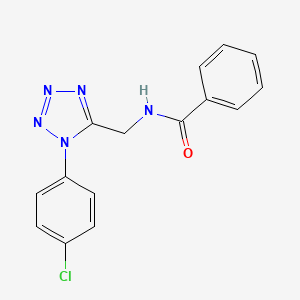![molecular formula C17H13FN4OS B2922730 N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide CAS No. 872702-07-3](/img/structure/B2922730.png)
N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound is a pyridazinone derivative that has been found to have various biological activities, including anti-inflammatory and anti-tumor properties. In
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes and signaling pathways in the body. For example, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. By inhibiting COX-2, this compound may reduce inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects in the body. For example, this compound has been found to reduce the production of inflammatory molecules such as prostaglandins and cytokines. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in animal models. These effects make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide is its relatively simple synthesis method, which allows for easy production of the compound in the lab. Additionally, this compound has been found to have low toxicity in animal models, which makes it a safe candidate for further study. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide. One direction is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Additionally, further study is needed to understand the mechanism of action of this compound and its effects on various signaling pathways in the body. Finally, the development of new synthesis methods for this compound could improve its yield and purity, making it a more viable candidate for drug development.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide involves the reaction of 4-fluoroaniline with 2-chloro-3-nitropyridazine in the presence of a base. The resulting intermediate is then reacted with 2-mercaptopyridine in the presence of a catalyst to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide has been found to have various biological activities that make it a promising candidate for drug development. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, which make it a potential treatment for diseases such as cancer and rheumatoid arthritis. Additionally, this compound has been found to have activity against certain types of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4OS/c18-12-4-6-13(7-5-12)20-16(23)11-24-17-9-8-15(21-22-17)14-3-1-2-10-19-14/h1-10H,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHRYJUMMJKJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylcyclohexyl)amino]ethanol](/img/structure/B2922648.png)

![5-nitro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2922650.png)
![N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/no-structure.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2922654.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2922656.png)
![N-[1-(2-Nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2922658.png)


![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2922669.png)
![N-(1-cyanocyclopentyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2922670.png)